2-Chloro-1-fluoro-3-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene typically involves the halogenation of a methoxy-methylbenzene derivative. The process includes:
Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring.
Methoxylation: Addition of a methoxy group (-OCH3) to the benzene ring.
Methylation: Addition of a methyl group (-CH3) to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the effects of halogenated benzene derivatives on biological systems.
Medicine: Investigating potential pharmaceutical applications, such as drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s halogen atoms can form strong interactions with these targets, affecting their function and leading to various biological effects. The methoxy and methyl groups can also influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene: Similar structure but different positions of the substituents.
2-Chloro-1-fluoro-4-methoxy-3-methylbenzene: Another isomer with different substituent positions.
Uniqueness
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is unique due to its specific arrangement of substituents, which can lead to distinct chemical and biological properties compared to its isomers .
Eigenschaften
Molekularformel |
C8H8ClFO |
---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
2-chloro-1-fluoro-3-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,1-2H3 |
InChI-Schlüssel |
XAJCKOPNHRWMPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.